Home > Products > Screening Compounds P32329 > 4'-Iododoxorubicinol
4'-Iododoxorubicinol -

4'-Iododoxorubicinol

Catalog Number: EVT-1544271
CAS Number:
Molecular Formula: C27H30INO10
Molecular Weight: 655.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4'-Iododoxorubicinol is synthesized from doxorubicin through various chemical modifications. It belongs to the class of anthracycline derivatives, which are characterized by their multi-ring structure and the presence of a sugar moiety. The classification of this compound falls under both organic chemistry and medicinal chemistry due to its relevance in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4'-iododoxorubicinol typically involves the iodination of doxorubicin. Various methods can be employed for this purpose, including electrophilic aromatic substitution reactions, where iodine is introduced to the aromatic ring of doxorubicin under specific conditions.

  1. Electrophilic Iodination: This method involves the use of iodine monochloride or iodine in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are crucial for achieving a high yield.
  2. Reagents: Common reagents include iodine, potassium iodide, and various solvents like dimethylformamide or acetic acid.
  3. Yield Optimization: Reaction parameters such as time, temperature, and concentration must be optimized to maximize product yield while minimizing by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4'-iododoxorubicinol can be described using its chemical formula C27H30I1N3O5C_{27}H_{30}I_{1}N_{3}O_{5}. The presence of iodine at the 4' position on the sugar moiety alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Molecular Weight: Approximately 525.44 g/mol.
  • Structural Features: The compound retains the core anthracycline structure characteristic of doxorubicin, with modifications that include a hydroxyl group at the 4' position and an iodine atom.
Chemical Reactions Analysis

Reactions and Technical Details

4'-Iododoxorubicinol may undergo several chemical reactions relevant to its function:

  1. Reduction Reactions: The compound can be reduced to form other derivatives, which may exhibit different pharmacological properties.
  2. Conjugation Reactions: It can participate in conjugation reactions with various biomolecules, potentially influencing its mechanism of action.
  3. Stability Studies: Understanding how this compound behaves under different pH levels and temperatures is essential for predicting its stability in biological systems.
Mechanism of Action

Process and Data

The mechanism of action for 4'-iododoxorubicinol is primarily linked to its ability to intercalate DNA, disrupting replication and transcription processes in cancer cells. This action leads to:

  • Inhibition of Topoisomerase II: The compound stabilizes the DNA-topoisomerase complex, preventing DNA strand resealing.
  • Generation of Free Radicals: Similar to other anthracyclines, it can generate reactive oxygen species that contribute to cellular damage.
  • Apoptosis Induction: The resultant DNA damage triggers apoptotic pathways in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of 4'-iododoxorubicinol is vital for its application in therapeutics:

  • Solubility: The compound's solubility in aqueous solutions is critical for its bioavailability; studies indicate moderate solubility.
  • Stability: It exhibits stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Specific melting point data should be established through experimental methods for precise characterization.
Applications

Scientific Uses

4'-Iododoxorubicinol has potential applications in various scientific fields:

  1. Cancer Therapy: As a derivative of doxorubicin, it may be explored in clinical settings for treating various cancers, particularly those resistant to conventional therapies.
  2. Research Tool: Its unique properties make it suitable for studying drug resistance mechanisms in cancer cells.
  3. Radiopharmaceutical Development: Due to the presence of iodine, it may also find applications in imaging techniques such as positron emission tomography (PET) for tracking drug distribution within organisms.
Introduction to 4'-Iododoxorubicinol

4'-Iododoxorubicinol represents a significant metabolite of the anthracycline derivative 4'-iodo-4'-deoxydoxorubicin (Iodo-doxorubicin or I-DOX). This compound emerges from the structural modification of doxorubicin—a cornerstone chemotherapeutic agent—where the 4'-hydroxyl group on the daunosamine sugar is replaced by an iodine atom. As a reduced alcohol metabolite, 4'-Iododoxorubicinol retains cytotoxic properties and exhibits distinct pharmacological behavior compared to its parent compound and classical anthracycline metabolites. Its discovery marked an important step in efforts to develop anthracyclines with improved therapeutic indices and reduced cardiotoxicity profiles [1] [5].

Historical Development of Anthracycline Derivatives

The development of anthracycline derivatives originated with the isolation of daunorubicin from Streptomyces peucetius in the 1960s. The subsequent discovery of doxorubicin—a hydroxylated derivative—demonstrated significantly broader anticancer activity against solid tumors. However, severe limitations, including dose-dependent cardiotoxicity and multidrug resistance (MDR), drove extensive efforts to synthesize analogs with improved therapeutic profiles [3] [5].

Second-generation anthracyclines (e.g., epirubicin, idarubicin) focused on modifications to the daunosamine sugar moiety. Iodo-doxorubicin (I-DOX) emerged in the late 1980s as a strategic innovation involving halogen substitution. The replacement of the 4'-hydroxyl group with iodine fundamentally altered the molecule's physicochemical properties, yielding a compound with enhanced lipophilicity, reduced basicity, and altered metabolic pathways. Early preclinical studies (1988–1990) revealed I-DOX's increased potency against tumor cell lines and reduced acute cardiotoxicity compared to doxorubicin, prompting Phase I clinical evaluation in Europe [1].

Table 1: Evolution of Key Anthracycline Derivatives

GenerationCompoundStructural ModificationPrimary Clinical Advancement
FirstDaunorubicinNatural compoundActivity against leukemias
FirstDoxorubicin14-hydroxylation of daunorubicinBroad spectrum (solid tumors, leukemias)
SecondEpirubicin4'-epimerization of doxorubicinReduced cardiotoxicity
SecondIdarubicin4-demethoxydaunorubicinOral bioavailability; activity in MDR settings
SecondIodo-doxorubicin4'-OH → I substitutionHigher lipophilicity; distinct metabolite profile

Structural Classification of 4'-Iododoxorubicinol

4'-Iododoxorubicinol is classified as a C-13 hydroxy metabolite of the anthracycline antibiotic class. Its core structure consists of a tetracyclic anthraquinone chromophore (aglycone) glycosidically linked to the modified aminosugar daunosamine. The defining structural features are:

  • Halogen Substitution at C4': The replacement of the hydroxyl group (-OH) with iodine (-I) at the C4' position of daunosamine. This modification critically reduces the basicity of the C3' amino group. Unlike doxorubicin (pKa ~8.2), I-DOX and its metabolite exist predominantly in an unprotonated, neutral form at physiological pH [1].
  • Reduction at C-13: The conversion of the C-13 carbonyl group (ketone) on the aglycone moiety to a secondary alcohol (-CHOH-), yielding the "-ubicinol" derivative. This reduction is catalyzed by cytoplasmic carbonyl reductase enzymes [1] [4].
  • Lipophilicity: The 4'-iodo substitution combined with the uncharged amino group significantly increases the molecule's lipophilicity compared to doxorubicinol. This enhances membrane permeability and alters tissue distribution profiles [1].

Table 2: Key Structural Features Influencing 4'-Iododoxorubicinol's Properties

Structural ElementChemical ConsequenceBiological Implication
4'-Iodo Group• Reduced basicity of C3'-NH₂ → Neutral form at pH 7.4• Altered cellular uptake & subcellular localization
• Increased molecular weight & lipophilicity• Enhanced tissue penetration & volume of distribution
• Steric bulk• Potential modulation of DNA binding kinetics
C-13 Hydroxyl Group• Loss of conjugated system in ring C• Reduced quinone-mediated redox cycling?
• Introduction of a chiral center• Stereospecific enzymatic formation (likely S-isomer)
Intact Anthraquinone Core• Retained intercalation capability• DNA binding & Topoisomerase II poisoning preserved

These structural attributes position 4'-Iododoxorubicinol within a distinct subclass of anthracycline metabolites characterized by halogenated sugars and reduced aglycone modifications. Its properties differ fundamentally from classical metabolites like doxorubicinol and epirubicinol [1] [4].

Role in the Anthracycline Metabolic Pathway

4'-Iododoxorubicinol is the primary alcohol metabolite of Iodo-doxorubicin (I-DOX). Its formation and pharmacokinetics exhibit critical differences from the metabolism of parent anthracyclines:

  • Formation Pathway: I-DOX undergoes rapid and extensive reductive metabolism primarily in the liver, mediated by the enzyme family of NADPH-dependent carbonyl reductases (CBR1, AKR1C3). These enzymes stereospecifically reduce the C-13 carbonyl group on the anthracycline ring to a hydroxyl group, generating 4'-Iododoxorubicinol. This process mirrors the formation of doxorubicinol from doxorubicin but occurs at a significantly higher rate and extent for I-DOX [1].
  • Metabolite Potency: Unlike doxorubicinol (which is less cytotoxic than doxorubicin), 4'-Iododoxorubicinol retains substantial cytostatic activity. Preclinical studies indicate its cytotoxicity is comparable to, or potentially exceeds, that of its parent compound (I-DOX) in certain tumor models. This is attributed to its retained ability to intercalate DNA, inhibit topoisomerase II, and possibly form DNA adducts, despite the loss of the quinone redox functionality at C-13 [1] [2].
  • Pharmacokinetic Profile: Phase I studies in humans revealed a stark contrast between I-DOX and doxorubicin metabolism. The formation of 4'-Iododoxorubicinol is significantly greater and its terminal half-life is markedly prolonged. While I-DOX itself exhibits a shorter terminal half-life and higher plasma clearance than doxorubicin, 4'-Iododoxorubicinol persists in the systemic circulation for extended periods. This long half-life suggests the potential for sustained cytotoxic pressure and necessitates careful consideration of cumulative exposure during treatment cycles with I-DOX [1].
  • Thyroid Considerations: Although I-DOX contains an iodine atom, initial clinical studies reported no measurable acute impact on thyroid hormone parameters (TSH, T3, T4). However, the potential for iodine release during metabolism and long-term effects on thyroid function remained a point of observation due to the metabolite's persistence [1].

Table 3: Comparative Metabolism of I-DOX vs. Doxorubicin

ParameterIodo-doxorubicin (I-DOX)Doxorubicin (DOX)
Primary Alcohol Metabolite4'-IododoxorubicinolDoxorubicinol
Rate/Extent of Alcohol Metabolite FormationSignificantly higherLower
Cytotoxic Activity of Alcohol MetaboliteHigh (comparable/potentially superior to parent)Low (significantly less active than parent)
Terminal Half-Life of Parent DrugShorter than DOXLonger (~20-48 hours)
Terminal Half-Life of Alcohol MetaboliteMarkedly prolongedShorter than parent
Major Elimination ConcernsCumulative exposure from persistent active metaboliteParent drug accumulation; redox cycling of parent/semiquinone

This distinct metabolic profile—characterized by prolific generation of a long-lived, highly active alcohol metabolite—underpins the unique pharmacology of I-DOX and differentiates it significantly from conventional anthracyclines like doxorubicin [1] [4] [5].

Properties

Product Name

4'-Iododoxorubicinol

IUPAC Name

7-(4-amino-5-iodo-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H30INO10

Molecular Weight

655.4 g/mol

InChI

InChI=1S/C27H30INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,30-31,33,35-36H,6-9,29H2,1-2H3

InChI Key

KLVKZKZLMNCPHM-UHFFFAOYSA-N

Synonyms

4'-deoxy-4'-iododoxorubicinol
4'-IDDR
4'-iodo-4'-deoxydoxorubicinol
4'-iododoxorubicinol

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.